
Tetrafluoroboric acid
Overview
Description
Tetrafluoroboric acid, also known as fluoboric acid, is an inorganic compound with the chemical formula H[BF4]. It is a strong acid that is typically available as a solution in water or other solvents such as diethyl ether. The compound is known for its corrosive nature and is used primarily as a precursor to other fluoroborate salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluoroboric acid is commonly prepared by dissolving boric acid in aqueous hydrofluoric acid. The reaction involves the formation of boron trifluoride as an intermediate, which then reacts with additional hydrofluoric acid to produce this compound: [ \text{B(OH)}_3 + 4 \text{HF} \rightarrow \text{H}_3\text{O}^+ + \text{BF}_4^- + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by treating boric acid with hydrofluoric acid under controlled conditions. The resulting solution is then purified and concentrated to the desired strength .
Chemical Reactions Analysis
Acid-Base Reactions
HBF₄ acts as a strong Brønsted acid, reacting exothermically with bases such as amines, hydroxides, and carbonates. These reactions generate heat and often produce fluoroborate salts:
In aqueous solutions, HBF₄ dissociates into H⁺ and BF₄⁻ ions, enabling rapid proton transfer. Its acidity (Hammett acidity function: −16.6) surpasses that of sulfuric acid in certain solvent systems .
Reactions with Active Metals
HBF₄ reacts vigorously with metals like aluminum, iron, and zinc, releasing hydrogen gas:
The reaction rate depends on metal surface area and acid concentration. Corrosion of structural metals is a significant safety concern .
Polymerization Initiator
HBF₄ initiates cationic polymerization of alkenes like styrene and isobutylene by generating carbocation intermediates. This property is exploited in industrial processes for producing high-molecular-weight polymers .
Reactions with Cyanides
Interaction with cyanide compounds releases highly toxic hydrogen cyanide gas:
This reaction necessitates strict ventilation controls in laboratory settings .
Hydrolysis and Silicate Digestion
BF₄⁻ undergoes hydrolysis in aqueous media, releasing fluoride ions that dissolve silicates:
This property is utilized in geochemical analysis for digesting coal and fly ash samples to quantify rare earth elements (REEs) .
Hazardous Reactions
Reaction Type | Conditions | Products/Risks |
---|---|---|
Acetic Anhydride | 0°C | Explosive decomposition |
Sulfites/Nitrites | Ambient | H₂S, SO₃, NOₓ gases |
Dithionites | Acidic | SO₂ gas |
Scientific Research Applications
Electroplating and Metal Treatment
Tetrafluoroboric acid is widely used in electroplating processes. It serves as an electrolyte in the deposition of metals such as copper, nickel, and gold. The acid helps improve the quality of the metal coating by enhancing adhesion and reducing defects.
- Case Study : In a study on nickel plating, the addition of HBF₄ resulted in smoother surfaces and better corrosion resistance compared to traditional plating solutions .
Organic Synthesis
In organic chemistry, this compound acts as a catalyst in various reactions, including esterification and acylation. It promotes the formation of esters and acyl derivatives, which are essential in synthesizing pharmaceuticals and fine chemicals.
- Data Table: Catalytic Reactions Involving this compound
Reaction Type | Product Type | Conditions | Reference |
---|---|---|---|
Esterification | Esters | Room temperature | |
Acylation | Acyl derivatives | Varies | |
Polymerization | Polymers | Controlled temperature |
Materials Science
This compound is utilized as a surface modifier and corrosion inhibitor. When applied to metals, it forms a protective layer that enhances durability and resistance to environmental degradation.
- Application Example : In automotive components, HBF₄-treated surfaces demonstrated significantly improved corrosion resistance in saline environments .
Rare Earth Element Analysis
Recent studies have highlighted the use of this compound in the accurate determination of rare earth elements (REEs) in coal and fly ash samples through inductively coupled plasma mass spectrometry (ICP-MS). This method simplifies the digestion process and improves recovery rates.
- Case Study : A study demonstrated that using HBF₄ allowed for the accurate analysis of all 14 naturally occurring REEs with recovery rates exceeding 90% .
Future Research Directions
The potential for further applications of this compound remains vast:
- Novel Applications : Ongoing research is exploring its role in new catalytic processes and materials development.
- Sustainable Practices : Investigating environmentally-friendly alternatives to HBF₄ while maintaining efficacy in its applications is crucial for future advancements .
Safety Considerations
Despite its utility, this compound poses hazards due to its corrosive nature. Proper handling protocols must be established to ensure safety during its use in industrial applications.
Mechanism of Action
Tetrafluoroboric acid exerts its effects primarily through its strong acidic nature. The compound dissociates in solution to form hydronium ions and tetrafluoroborate anions. The hydronium ions act as proton donors in various chemical reactions, facilitating processes such as catalysis and hydration .
Comparison with Similar Compounds
Hydrogen Fluoride (HF): Both are strong acids, but hydrogen fluoride is more commonly used in industrial applications.
Triflic Acid (CF3SO3H): Another strong acid, triflic acid is often used in organic synthesis due to its non-oxidizing nature.
Hexafluorophosphoric Acid (HPF6): Similar in structure and acidity to tetrafluoroboric acid, but with different applications in organic and inorganic chemistry.
Uniqueness: this compound is unique due to its ability to form stable complexes with various organic and inorganic compounds. Its weakly coordinating, non-oxidizing conjugate base makes it particularly useful in reactions where strong acids are required without the risk of oxidation .
Biological Activity
Tetrafluoroboric acid (HBF₄) is a strong acid that has garnered attention in various scientific fields, including chemistry and toxicology. This article explores its biological activity, focusing on toxicity, metabolic effects, and potential applications, supported by data tables and research findings.
This compound is formed by the reaction of hydrofluoric acid with boric acid. It exists primarily in aqueous solution and is known for its corrosive properties. Its molecular structure comprises one boron atom, four fluorine atoms, and one hydrogen atom.
Toxicological Evaluations
This compound has been evaluated for its toxicological effects in several studies. Key findings include:
- Acute Toxicity : The approximate LD50 for oral administration in mice is reported to be less than 50 mg/kg body weight, with clinical signs of toxicity including weakness and ataxia. Deaths occurred between 15 minutes and 9 days post-administration .
- Dermal Toxicity : In guinea pigs, the dermal LD50 for a 21.7% solution of this compound was found to be between 2.5 to 5.0 ml/kg body weight. Observations included severe tissue damage at the application site .
- Subchronic Studies : A 28-day study on male and female rats revealed significant dose-dependent decreases in erythrocyte count and hematocrit values in females at doses of 80 mg/kg body weight and above. Notably, these effects were reversible after a recovery period .
Metabolic Studies
Research into the metabolic activity of this compound indicates that it has specific organ distribution patterns following administration:
Time After Injection (minutes) | Muscle | Liver | Spleen | Brain | Thyroid Gland |
---|---|---|---|---|---|
40 | 1.93 | 1.27 | 1.35 | 0.67 | 12.3 |
60 | 1.65 | 1.34 | 1.01 | 0.23 | 15.7 |
100 | 1.90 | 0.99 | 0.85 | 0.49 | 21.0 |
120 | 1.42 | 1.24 | 1.03 | 0.86 | 36.4 |
The highest activity was observed in the thyroid gland, indicating a significant affinity for this organ .
Case Studies
Case Study: Environmental Impact
A study focused on wastewater treatment involving this compound highlighted its potential environmental risks when mixed with hexavalent chromium-containing effluents. The treatment process successfully decomposed the contaminants into less harmful substances under acidic conditions, demonstrating both the hazardous nature of this compound and its potential utility in remediation efforts .
Case Study: Organocatalysis Applications
In organic synthesis, this compound has been utilized as a catalyst in stereoselective reactions, showcasing its role beyond toxicity and environmental concerns . This application underscores its importance in chemical processes that require precise control over reaction pathways.
Summary of Findings
The biological activity of this compound is characterized by significant toxicity, particularly through dermal exposure and ingestion, with observable effects on hematological parameters and organ-specific accumulation post-administration. While it poses risks, its applications in catalysis and environmental remediation illustrate its versatility.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling tetrafluoroboric acid (HBF₄) in laboratory settings?
HBF₄ is highly corrosive and generates toxic HF upon decomposition. Key protocols include:
- Use of PPE (acid-resistant gloves, goggles, lab coats) and fume hoods to prevent skin/eye contact and vapor inhalation .
- Storage in chemically resistant containers (e.g., polyethylene) away from heat to avoid decomposition .
- Immediate neutralization of spills with calcium carbonate or specialized HF spill kits .
Q. How does HBF₄ stability vary under different pH and solvent conditions?
HBF₄ is stable in acidic aqueous solutions but hydrolyzes in neutral/basic conditions. For example:
- In acidic synthesis of LnF₃ nanocrystals, HBF₄ acts as a stabilizer at pH < 3, preventing hydrolysis of metal precursors .
- In organic solvents (e.g., ether), HBF₄ forms stable complexes, enabling its use as a counterion in diazonium salts for polymerization .
Q. What role does HBF₄ play in adjusting reaction pH while minimizing side reactions?
HBF₄ provides strong acidity (pH ~0.1 at 20°C) without introducing nucleophilic anions (e.g., Cl⁻ or SO₄²⁻). This is critical in:
- Electropolymerization, where it avoids unwanted side reactions with monomers like 4-fluorobenzenediazonium salts .
- Deprotection of Boc groups, where HBF₄ in ether achieves 100% efficiency without degrading sensitive substrates .
Q. What decomposition products form under thermal stress, and how are they monitored?
Above 50°C, HBF₄ decomposes into HF and boron oxides. Monitoring methods include:
- Thermogravimetric analysis (TGA) to track mass loss .
- Fluoride ion-selective electrodes or NMR to detect HF release .
Advanced Research Questions
Q. How can HBF₄ optimize MXene synthesis via electrochemical etching?
HBF₄ replaces hazardous HF in MXene fabrication by selectively etching aluminum from Ti₃AlC₂. Key parameters:
- Potential : 5–10 V enhances Al dissolution while preserving Ti₃C₂ structure .
- Temperature : 25–40°C balances etching rate and crystallinity .
- Compare with chemical etching: Electrochemical methods reduce HF concentration by 90% .
Q. Why is HBF₄ preferred over TFA or HCl in amine deprotection reactions?
HBF₄ forms stable tetrafluoroborate salts with amines, which:
- Improve solubility in non-polar solvents for subsequent reactions .
- Avoid residual acidity issues common with TFA, enabling direct use in polymerization initiators .
Q. How does HBF₄ enhance electrochemical polymerization efficiency?
HBF₄’s low nucleophilicity and high conductivity facilitate:
- Stable diazonium salt formation, enabling controlled radical polymerization of fluorinated monomers .
- In-situ generation of initiating species (e.g., aryl radicals) without side reactions .
Q. What analytical methods resolve contradictions in HBF₄’s dual role as a stabilizer vs. fluorinating agent?
- XRD and TEM : Confirm structural outcomes (e.g., hexagonal nanocrystals vs. MXene layers) .
- 19F NMR : Tracks fluorine speciation to distinguish between stabilization (BF₄⁻) and fluorination (free F⁻) pathways .
Q. How does HBF₄ influence photoredox catalyst performance in organic synthesis?
HBF₄ stabilizes cationic acridinium photocatalysts by forming non-coordinating counterions, which:
- Extend catalyst lifetime by preventing aggregation .
- Enhance light absorption efficiency via charge-transfer interactions .
Q. What strategies mitigate HBF₄ decomposition in high-temperature applications?
- Cooling systems : Maintain reactions below 30°C to suppress HF release .
- In-situ neutralization : Add calcium carbonate to scavenge liberated HF .
Q. Data Contradiction Analysis
- vs. 8 : HBF₄ acts as a stabilizer in nanocrystal synthesis but as an etchant in MXene fabrication. Resolution: The role depends on reaction pH and the presence of competing fluorinating agents (e.g., NH₄F in nanocrystal synthesis vs. electrochemical Al dissolution in MXenes) .
Q. Methodological Recommendations
Properties
IUPAC Name |
hydron;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4/c2-1(3,4)5/q-1/p+1 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGCEQLVLXJUCC-UHFFFAOYSA-O | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-](F)(F)(F)F | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HBF4, BF4H | |
Record name | FLUOROBORIC ACID | |
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Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |
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DSSTOX Substance ID |
DTXSID8029739 | |
Record name | Fluoboric acid | |
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Molecular Weight |
87.82 g/mol | |
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Physical Description |
Fluoroboric acid appears as a colorless odorless poisonous liquid. Corrosive to metals and tissue. It is used in electroplating, metal cleaning and making diazo salts., Liquid, Colorless liquid; [ICSC] Pungent odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
Record name | FLUOROBORIC ACID | |
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Record name | Borate(1-), tetrafluoro-, hydrogen (1:1) | |
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Record name | Tetrafluoroboric acid | |
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Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |
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Boiling Point |
130 °C decomposes | |
Record name | FLUOBORIC ACID | |
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Solubility |
Very soluble in water, ethanol | |
Record name | FLUOBORIC ACID | |
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Density |
Approximately 1.8 g/cu cm, Relative density (water = 1): 1.4 (50% solution) | |
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Vapor Pressure |
5.0 [mmHg] | |
Record name | Tetrafluoroboric acid | |
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Color/Form |
Colorless liquid | |
CAS No. |
16872-11-0 | |
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